5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide
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Description
5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a carboxamide group, a bromine atom, and a benzothiazole moiety with a chlorine atom. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target. However, it’s common for such compounds to interact with proteins related to cell growth, signaling, or metabolism .
- One possible mechanism involves free radical bromination using N-bromosuccinimide (NBS). In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can remove a hydrogen atom from the benzylic position, forming succinimide (SH) and generating a benzylic bromide. The process continues iteratively .
- The compound may also participate in other reactions, such as electrophilic aromatic substitution or multistep synthesis, depending on the specific context .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccin
Properties
IUPAC Name |
5-bromo-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2OS2/c13-9-4-3-8(19-9)12(17)16-7-2-1-6(14)10-11(7)18-5-15-10/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAYCQJGCWNAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Br)SC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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